(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate: Technical Monograph
(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate: Technical Monograph
This guide serves as a definitive technical resource for (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS 1373232-19-9), a high-value chiral building block used in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., KRAS G12C antagonists).[1][2]
[1][2]
Chemical Profile & Structural Significance[1][2][3][4]
(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a mono-protected, chiral piperazinone.[1][2] Unlike common piperazines, the 3-oxo functionality introduces a lactam constraint, enforcing a specific ring conformation that mimics the
Core Identity
| Property | Specification |
| CAS Number | 1373232-19-9 |
| IUPAC Name | Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 248.28 g/mol |
| Chirality | (R)-enantiomer (derived from D-Alanine) |
| Key Functionality | Chiral center @ C2; Lactam @ C3; Cbz-protection @ N1 |
Structural Logic in Drug Design
The molecule possesses three distinct vectors for diversification, making it a "privileged scaffold" in medicinal chemistry:
-
N1-Position (Cbz-protected): Serves as a latent nucleophile.[1][2] Post-deprotection, this amine is often arylated (e.g., Buchwald-Hartwig) to attach heteroaromatic cores found in kinase inhibitors.[1][2]
-
C2-Methyl Group (R-configuration): Provides steric bulk that restricts rotation and induces selectivity for chiral binding pockets.[1][2] The (R)-isomer is specifically used to probe the stereochemical requirements of targets that naturally recognize D-amino acid residues or to invert the selectivity of L-series leads.[1][2]
-
N4-Position (Amide Nitrogen): The free amide nitrogen is a weak nucleophile but can be alkylated or used in N-arylation to extend the scaffold.[1][2]
Synthesis & Manufacturing Strategy
While commercially available, high-purity synthesis is often required for scale-up to avoid racemization and ensure enantiomeric excess (ee > 98%).[1][2] The most robust route utilizes the Chiral Pool strategy, starting from D-Alanine.[1][2]
Retrosynthetic Analysis
The target is disassembled into D-Alanine Methyl Ester and a C2-synthon (N-protected aminoacetaldehyde).[1][2] The critical step is the formation of the C2-N1 bond via reductive amination, followed by cyclization to form the lactam.[2]
Step-by-Step Synthesis Protocol
Phase 1: Precursor Preparation
Reagents: N-Boc-aminoethanol, IBX (2-Iodoxybenzoic acid), Ethyl acetate.[1][2]
-
Oxidation: Convert N-Boc-aminoethanol to N-Boc-aminoacetaldehyde using IBX in refluxing ethyl acetate.
Phase 2: Reductive Amination (The Chiral Integrity Step)
Reagents: D-Alanine methyl ester HCl, Sodium Triacetoxyborohydride (STAB), DIPEA, DCM/MeOH.[1][2]
-
Imine Formation: React N-Boc-aminoacetaldehyde (1.0 eq) with D-Alanine methyl ester (1.1 eq) and DIPEA (1.0 eq) in DCM. Stir for 1 hour to form the imine intermediate.
-
Critical Control: Use anhydrous conditions to prevent hydrolysis of the imine.[2]
-
-
Reduction: Cool to 0°C and add STAB (1.5 eq). STAB is preferred over NaBH
because it is milder and reduces the imine selectively in the presence of the ester, minimizing side reactions. -
Workup: Quench with saturated NaHCO
. Extract with DCM.[1][2][3] The product is N-(2-Boc-aminoethyl)-D-alanine methyl ester .[1][2]
Phase 3: Cyclization & Protection
Reagents: TFA (Trifluoroacetic acid), DCM, Triethylamine (TEA), Benzyl Chloroformate (Cbz-Cl).[1][2]
-
Boc Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[2] Concentrate to dryness to yield the diamine-ester trifluoroacetate salt.[1][2]
-
Thermal Cyclization: Dissolve the salt in MeOH and add TEA (excess) to neutralize. Heat to reflux (65°C) for 12-24 hours. The primary amine attacks the methyl ester intramolecularly to close the ring.[2]
-
Cbz Protection: Cool the mixture to 0°C. Add Cbz-Cl (1.1 eq) and TEA.
-
Purification: Silica gel chromatography (Ethyl Acetate/Hexanes) yields the pure title compound.
Visualization of Synthesis Workflow
The following diagram illustrates the chemical logic flow, highlighting the preservation of chirality and the regioselective protection strategy.
Caption: Convergent synthesis route ensuring retention of (R)-stereochemistry and selective N1-functionalization.
Analytical Quality Control (Self-Validating Protocols)
To ensure the compound meets the stringent requirements of drug development (e.g., for use in KRAS inhibitor synthesis), the following analytical parameters must be verified.
Chiral HPLC Method
Standard reverse-phase HPLC is insufficient for distinguishing enantiomers.[1][2]
-
Mobile Phase: Hexane : Isopropanol (85:[1][2]15) with 0.1% Diethylamine.[1][2]
-
Acceptance Criteria: ee > 98.5%. The (S)-enantiomer (impurity) typically elutes at a different retention time.[1][2]
NMR Validation Points
-
1H NMR (CDCl
): -
13C NMR:
Applications in Drug Discovery
KRAS G12C Inhibitor Development
This scaffold is a structural analog to intermediates used in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib class).[2] While Sotorasib utilizes a specific piperazine configuration, the (R)-2-methyl-3-oxopiperazine core is essential for:
-
SAR Studies: Generating the "distomer" (inactive enantiomer) to prove target specificity.[1][2]
-
Scaffold Hopping: Replacing the standard piperazine with the 3-oxopiperazine (lactam) to alter hydrogen bond donor/acceptor profiles and improve metabolic stability (lactams are generally more stable to oxidation than cyclic amines).[1][2]
Peptidomimetics
The scaffold acts as a constrained Gly-Ala dipeptide .[1][2]
-
Conformation: The lactam ring forces the backbone dihedral angles (
) into a range compatible with type II -turns.[1][2] -
Utility: Incorporation into macrocyclic peptides to reduce entropic penalty upon binding to protein surfaces.[1][2]
References
-
Chemical Identity & Properties: PubChem.[1][2][4][5] Benzyl 3-oxopiperazine-1-carboxylate (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Synthesis of Chiral Piperazinones: Patent CN108129404B.[1][2] Synthesis method of chiral piperazinone derivative. Google Patents.
-
Applications in KRAS Inhibitors: Canon, J., et al. (2019).[1][2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2] Nature. (Contextual reference for piperazine scaffolds in KRAS). [Link][1][2]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
Sources
- 1. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-oxopiperazine | C11H14N2O | CID 11458177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
